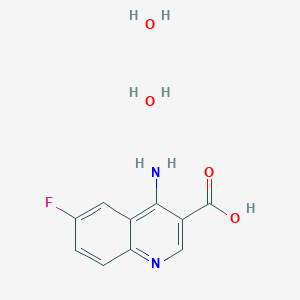

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate” is a chemical compound with the CAS Number: 1609403-61-3 . It has a linear formula of C10 H7 F N2 O2 . 2 H2 O . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 242.21 . The InChI code for this compound is 1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Chemical and Physicochemical Studies

The chemical and physicochemical properties of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate and related compounds have been extensively studied, particularly focusing on their roles in peptide synthesis and their interactions with biological molecules. For instance, the application of spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a related compound, has provided valuable insights into peptide secondary structure and dynamics using various spectroscopic techniques (Schreier et al., 2012). This research highlights the utility of such compounds in probing the conformational aspects of peptides and their interactions, emphasizing the importance of fluorinated and nitrogen-containing heterocycles in biomedical research.

Corrosion Inhibition

Quinoline derivatives, including 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate, have demonstrated significant effectiveness as corrosion inhibitors, particularly for metallic surfaces. These compounds form stable chelating complexes with surface metallic atoms, showcasing their potential in protecting industrial equipment and infrastructure from corrosive damage (Verma et al., 2020). This application is critical for extending the lifespan and maintaining the integrity of metal components in various industrial settings.

Optoelectronic Materials

The development of optoelectronic materials has benefitted from the incorporation of quinoline derivatives, leveraging their aromatic and electron-deficient nature. Functionalized quinazolines and pyrimidines, which share structural similarities with 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate, have been utilized in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). These materials hold promise for advancing the field of organic electronics and photonics, offering new avenues for the design of energy-efficient and high-performance optoelectronic devices.

Pharmaceutical Research

In pharmaceutical research, quinoline derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural versatility of these compounds allows for the synthesis of a wide array of bioactive molecules, contributing to the discovery and development of new therapeutic agents (Tiwary et al., 2016). The investigation of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate and its derivatives can lead to significant advancements in drug development, highlighting the compound's importance in medicinal chemistry.

Safety and Hazards

Propiedades

IUPAC Name |

4-amino-6-fluoroquinoline-3-carboxylic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIAJNSHNWILGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)

![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]acetamide](/img/structure/B2561348.png)

![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)